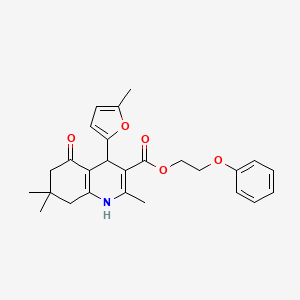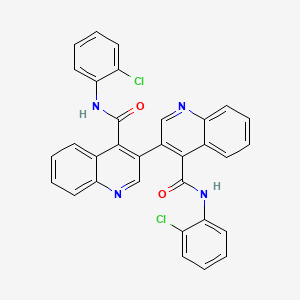
N-(2,2,2-trichloro-1-isopropoxyethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trichloro-1-isopropoxyethyl)-2-furamide, commonly known as TFM, is a chemical compound that has been extensively used for controlling the population of sea lampreys in the Great Lakes region of North America. TFM is a selective toxicant that targets the larval stage of the sea lamprey, which is a parasitic fish that feeds on the blood and body fluids of other fish species. The use of TFM has been successful in reducing the population of sea lampreys, which has led to the recovery of several important fish species in the region.
Wirkmechanismus
TFM works by disrupting the ion balance in the cells of sea lamprey larvae. This disrupts their ability to maintain osmotic balance, which ultimately leads to their death. TFM is highly selective for sea lamprey larvae and does not affect other fish species or aquatic organisms.
Biochemical and Physiological Effects
TFM has been shown to have minimal effects on non-target species. However, some studies have reported that TFM can cause changes in the behavior and physiology of certain fish species. For example, exposure to TFM has been shown to increase the levels of cortisol, a stress hormone, in some fish species.
Vorteile Und Einschränkungen Für Laborexperimente
TFM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. TFM is also highly selective for sea lamprey larvae, which makes it an ideal tool for studying the biology and physiology of these organisms. However, TFM has some limitations. It is toxic to aquatic organisms, which makes it difficult to use in experiments that involve other fish species. Additionally, TFM is not effective against adult sea lampreys, which limits its usefulness for studying the behavior and physiology of these organisms.
Zukünftige Richtungen
1. Development of new selective toxicants for controlling sea lampreys that are more effective and have fewer side effects than TFM.
2. Investigation of the long-term effects of TFM exposure on non-target species in the Great Lakes region.
3. Study of the molecular mechanisms underlying the selectivity of TFM for sea lamprey larvae.
4. Development of new methods for delivering TFM to sea lamprey larvae that are more efficient and cost-effective.
5. Investigation of the effects of TFM exposure on the behavior and physiology of sea lamprey larvae at different developmental stages.
Synthesemethoden
TFM can be synthesized by reacting 2-furoyl chloride with 2,2,2-trichloro-1-isopropoxyethanol in the presence of a base such as triethylamine. The reaction yields TFM as a white crystalline solid with a melting point of 70-72°C.
Wissenschaftliche Forschungsanwendungen
TFM has been extensively studied for its effectiveness in controlling the population of sea lampreys. Several studies have shown that TFM is highly effective in reducing the number of sea lamprey larvae in rivers and streams. TFM is also relatively safe for non-target species, which makes it an attractive option for controlling sea lampreys in the Great Lakes region.
Eigenschaften
IUPAC Name |
N-(2,2,2-trichloro-1-propan-2-yloxyethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO3/c1-6(2)17-9(10(11,12)13)14-8(15)7-4-3-5-16-7/h3-6,9H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLQZTKCFCGLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trichloro-1-(propan-2-yloxy)ethyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)

![5-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5235377.png)
![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)